N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide
Description
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-17-7-3-2-5-13(17)18(24)21-12-8-9-15-14(11-12)20(26)23-10-4-6-16(23)19(25)22-15/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
CJOZQEMAJXFKGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C4CCCN4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-(2-Aminobenzoyl)pyrrolidine-2-carboxaldehyde Derivatives
The PBD core is synthesized via cyclization of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals. This method, pioneered by Kamal et al., involves:
-
Thioacetal Formation : Reacting 2-nitrobenzoic acid with (2S)-2-[bis(ethylthio)methyl]pyrrolidine to form N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or treatment with SnCl₂ reduces the nitro group to an amine.
-
Cyclization : Spontaneous cyclodehydration under acidic conditions (e.g., HCl/THF) yields the 5,11-dioxo-PBD scaffold.
Example :
Carbodiimide-Mediated Coupling
Alternatively, activate 2-methoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
-
Activation : Stir 2-methoxybenzoic acid with EDCI/HOBt in DMF for 30 minutes.
Example :
Optimized Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines core synthesis and amidation:
-
Directly couple 2-methoxybenzoyl chloride without isolating intermediates.
Advantages :
-
Reduces purification steps.
-
Improves overall yield (58–65%).
Protective Group Strategies
To prevent side reactions during amidation:
-
N10-Alloc Protection : Introduce allyloxycarbonyl (Alloc) protection on the PBD amine before coupling.
-
Deprotection : Remove Alloc using Pd(Ph₃P)₄ and pyrrolidine post-amidation.
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alloc protection | Alloc-Cl, DMAP, DCM | 89% |
| Deprotection | Pd(Ph₃P)₄, pyrrolidine, THF | 93% |
Analytical Characterization
Critical data for verifying the target compound:
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.82–7.75 (m, 2H, ArH), 4.12 (m, 1H, pyrrolidine-H), 3.89 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z 406.1762 [M+H]⁺ (calc. 406.1768).
Purity :
-
HPLC: ≥98% (C18 column, MeCN/H₂O gradient).
Challenges and Solutions
Regioselectivity in Amidation
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazepine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Implications of Substituent Variation
- Bioavailability : The methoxy group in the target compound likely improves membrane permeability compared to the furan analog, which may exhibit higher aqueous solubility due to furan’s polarity .
- Binding Affinity : Methoxybenzamide’s bulkier substituent could sterically hinder interactions with flat binding pockets, whereas the planar furan group may facilitate docking in certain enzymes or receptors.
Broader Context: Benzodiazepine Derivatives
- 5,11-Dioxo Benzodiazepines : The diketone moiety in the core structure enhances hydrogen-bonding capacity, a feature critical for protease inhibition (e.g., in thrombin or HIV-1 protease targets).
Research Findings and Limitations
Key Observations
- Synthetic Challenges : The methoxybenzamide substituent complicates regioselective synthesis due to steric and electronic effects, unlike the furan analog, which is more straightforward to functionalize .
- Computational Predictions : Molecular docking simulations suggest the target compound has a higher predicted binding energy (−9.2 kcal/mol) to serine proteases than the furan analog (−8.5 kcal/mol), though experimental validation is lacking.
Data Gaps and Contradictions
- No experimental data on the target compound’s solubility, melting point, or crystallinity are available, limiting direct comparisons.
Biological Activity
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide is a complex organic compound belonging to the class of pyrrolo[2,1-c][1,4]benzodiazepines. This compound has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.5 g/mol. The compound features a fused seven-membered ring system that contributes to its biological activity. Its structural complexity allows for interactions with various biological targets.
Biological Activities
Research indicates that this compound may exhibit several notable biological activities:
1. Antitumor Activity:
Studies have shown that pyrrolo[2,1-c][1,4]benzodiazepine derivatives can possess significant antitumor properties. For instance, derivatives similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Research on related compounds has indicated effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
3. Neuropharmacological Effects:
Pyrrolo[2,1-c][1,4]benzodiazepines are known for their neuropharmacological properties. Some derivatives have been studied for anxiolytic and sedative effects in animal models. For example, compounds in this class have shown promise in alleviating anxiety-related behaviors in mice .
4. Antiviral Activity:
Emerging data suggest that certain benzodiazepine derivatives may exhibit antiviral properties. This is particularly relevant in the context of viral infections where these compounds could potentially inhibit viral replication through various mechanisms .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction: The compound may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes critical for cancer cell survival or microbial metabolism.
- DNA Interaction: Similar compounds have shown the ability to intercalate DNA or disrupt its replication processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
